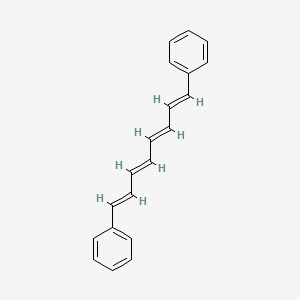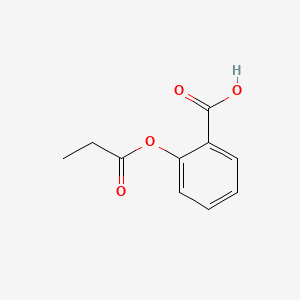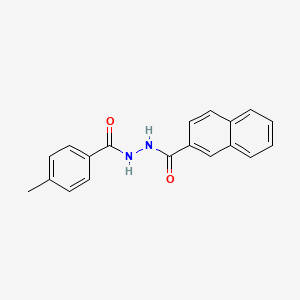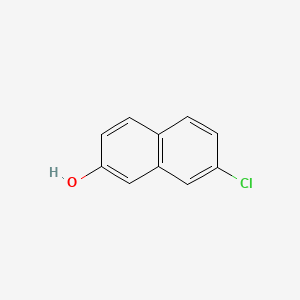
Saure Gelb 10
Übersicht
Beschreibung
Mordant Yellow 10, also known as 5-(p-Sulfophenylazo)salicylic acid, disodium salt, is a yellow dye .
Synthesis Analysis
Mordant Yellow 10-pillared magnesium–aluminum layered double hydroxide (MY10-LDH) is prepared by an anion exchange method . The intercalated structures and the chemical compositions of MY10-LDH are characterized by X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) .Molecular Structure Analysis
The molecular formula of Mordant Yellow 10 free acid is C13H10N2O6S . The molecular weight is 322.30 g/mol . The InChIKey is MXCDRFGKHNFKIP-UHFFFAOYSA-N .Chemical Reactions Analysis
Mordant Yellow 10 can undergo photo-oxidation in aqueous dispersions . It can also be degraded through a sequential anaerobic and bioaugmented aerobic bioreactor .Physical And Chemical Properties Analysis
Mordant Yellow 10 free acid has a topological polar surface area of 145 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 4 .Wissenschaftliche Forschungsanwendungen
Textilfärbung
“Saure Gelb 10” wird in der Textilindustrie häufig zum Färben verwendet. Es ist eine vielseitige chemische Verbindung, die eine breite Palette an Farben für Textilien bietet . Die Verwendung von Bio-Beizen, bei denen es sich um biologische Materialien handelt, hat sich als Alternative zu Metallsalzen durchgesetzt, von denen die meisten nicht ökologisch sind und in den Anwendungsprozessen von Naturfarbstoffen verwendet werden .
Metall-Ionen-Detektion
“this compound” wird auch in der wissenschaftlichen Forschung zur Untersuchung der Metall-Ionen-Detektion eingesetzt. Diese Anwendung ist besonders nützlich in der Umweltwissenschaften und Verschmutzungsforschung, wo die Überwachung des Vorhandenseins und der Konzentration verschiedener Metallionen entscheidend ist .
Forensik
In der Forensik wird “this compound” als Verstärkungstechnik zur Entwicklung blutiger Fingerabdrücke verwendet . Seine Fluoreszenzeigenschaft erhöht seine Empfindlichkeit und bietet latentesten Fingerabdruckexperten ein effizientes neues Werkzeug in einer Abfolge von Entwicklungen .
Tatortuntersuchung
“Saure Gelb 7”, ein enger Verwandter von “this compound”, wurde bei Tatortuntersuchungen eingesetzt. Die Anwendung von Säuregelb 7 auf bereits fixierte Blutspuren liefert ein robustes Verstärkungsprotokoll, das zu minimaler Fleckenverzerrung führt . Diese Technik führt zu einer ungefähren Erhöhung der kleinen Fleckenentdeckung um 5% nach der Verbesserung .
Umweltwissenschaften
“this compound” ist auch in den Umweltwissenschaften relevant. Die Textilfärbeindustrie hat sich aufgrund des zunehmenden Drucks auf umweltfreundliche Ansätze und nachhaltige Produktionsprozesse auf natürliche Farbstoffe konzentriert . In diesem Zusammenhang dient “this compound” als Alternative zu nicht-ökologischen Metallsalzen, die in den Anwendungsprozessen von Naturfarbstoffen verwendet werden .
Zukünftige Richtungen
Research is ongoing into the degradation and detoxification of Mordant Yellow 10. For example, one study investigated the feasibility of a visible light driven photo-Fenton process as a post-treatment of a biological method for the effective degradation and detoxification of Mordant Yellow 10 . Another study looked at the integrated bio-chemo degradation of Mordant Yellow 10 using an upflow anaerobic packed bed reactor (UAPBR) and a tray type photo-Fenton reactor (TPFR) .
Wirkmechanismus
Target of Action
Mordant Yellow 10, also known as Acid Yellow 10, is a type of azo dye It’s known that azo dyes generally interact with various biological tissues, primarily through electrostatic interactions .
Mode of Action
The mode of action of Mordant Yellow 10 involves its interaction with its targets. For small basic dyes, blocking or selective extraction of tissue sections can reduce staining or increase staining. This is predicted by a simple electrostatic model of dye binding . The staining with both large basic dyes and with metal complex dyes was only slightly affected by these treatments .
Biochemical Pathways
The biochemical pathways affected by Mordant Yellow 10 are related to the reduction and decolorization of azo dyes. Riboflavin in catalytic amounts significantly accelerates the reduction of Mordant Yellow 10 by anaerobic granular sludge . The position of riboflavin reductase became the important factor in the decolorization of Mordant Yellow 10 .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Mordant Yellow 10 is currently unknown .
Result of Action
The result of Mordant Yellow 10’s action is primarily observed as a change in coloration of the targeted materials. As a dye, it is used to stain various materials, including textiles and biological tissues . .
Biochemische Analyse
Biochemical Properties
Mordant Yellow 10 free acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with flavoproteins, which are capable of reducing azo dyes. The interaction between Mordant Yellow 10 free acid and flavoproteins involves the transfer of electrons, leading to the reduction of the azo bond in the dye molecule. This reduction process is crucial for the decolorization and degradation of the dye in biological systems . Additionally, Mordant Yellow 10 free acid can form complexes with metal ions, which can influence its biochemical behavior and interactions with other biomolecules .
Cellular Effects
Mordant Yellow 10 free acid has been shown to affect various types of cells and cellular processes. In bacterial cells, the compound can be decolorized and degraded by specific enzymes, such as riboflavin reductase, which plays a key role in the reduction of the azo bond . This process can impact cell signaling pathways and gene expression, as the breakdown products of the dye may interact with cellular components. In mammalian cells, Mordant Yellow 10 free acid can influence cellular metabolism and potentially cause cytotoxic effects at high concentrations .
Molecular Mechanism
The molecular mechanism of action of Mordant Yellow 10 free acid involves its interaction with enzymes and other biomolecules. The compound’s azo bond is a key site for enzymatic reduction, primarily mediated by flavoproteins and other reductases . This reduction process leads to the cleavage of the azo bond, resulting in the formation of aromatic amines, which can further interact with cellular components. Additionally, Mordant Yellow 10 free acid can form complexes with metal ions, which may affect its binding interactions with proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mordant Yellow 10 free acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or microbial activity . Long-term exposure to Mordant Yellow 10 free acid in in vitro or in vivo studies has shown that the compound can cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Mordant Yellow 10 free acid vary with different dosages in animal models. At low concentrations, the compound may have minimal impact on cellular function, while higher doses can lead to cytotoxic effects and adverse reactions . Studies have shown that there is a threshold concentration above which Mordant Yellow 10 free acid can cause significant toxicity, including damage to cellular structures and disruption of metabolic processes .
Metabolic Pathways
Mordant Yellow 10 free acid is involved in various metabolic pathways, particularly those related to its degradation and detoxification. The compound can be reduced by bacterial enzymes, such as riboflavin reductase, leading to the formation of aromatic amines . These breakdown products can then enter further metabolic pathways, where they may be conjugated with other molecules or further degraded. The interaction of Mordant Yellow 10 free acid with metal ions can also influence its metabolic fate and the levels of metabolites in biological systems .
Transport and Distribution
The transport and distribution of Mordant Yellow 10 free acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and may accumulate in certain cellular compartments . The formation of complexes with metal ions can also affect the localization and distribution of Mordant Yellow 10 free acid within tissues .
Subcellular Localization
Mordant Yellow 10 free acid is localized in various subcellular compartments, depending on its interactions with cellular components. The compound can be found in the cytoplasm, where it may interact with enzymes and other proteins involved in its reduction and degradation . Additionally, Mordant Yellow 10 free acid can be targeted to specific organelles, such as mitochondria or lysosomes, through post-translational modifications or binding interactions with targeting signals .
Eigenschaften
IUPAC Name |
2-hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21/h1-7,16H,(H,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCDRFGKHNFKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863681 | |
| Record name | 2-Hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21542-82-5 | |
| Record name | Acid Yellow 10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21542-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mordant Yellow 10 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021542825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORDANT YELLOW 10 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GUO5L1MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


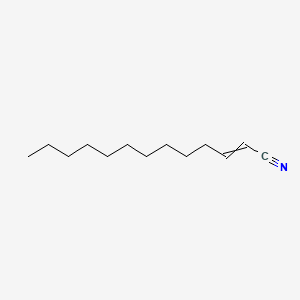
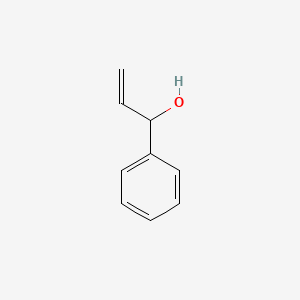

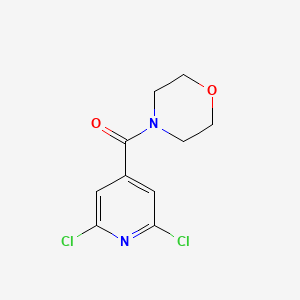
![2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-](/img/structure/B1595892.png)
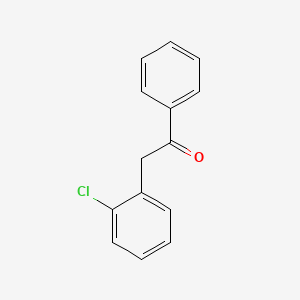

![7-[[4-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B1595896.png)
